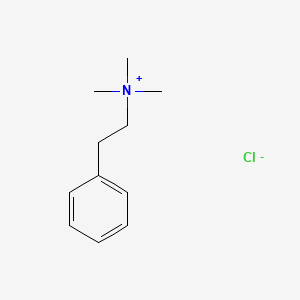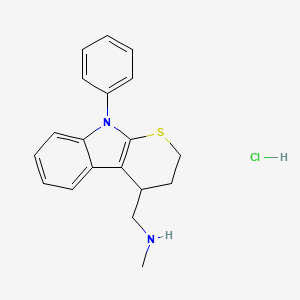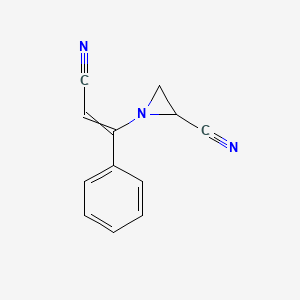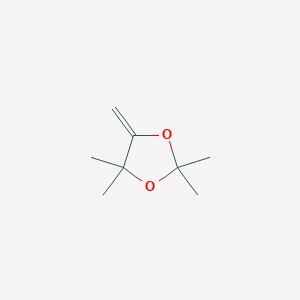
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride, also known as phenethyltrimethylammonium chloride, is a quaternary ammonium compound. It is characterized by its phenylethyl group attached to a trimethylammonium ion, making it a positively charged molecule. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride can be synthesized through the reaction of phenethylamine with methyl chloride in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the quaternary ammonium salt. The reaction can be represented as follows:
C6H5CH2CH2NH2+3CH3Cl→C6H5CH2CH2N(CH3)3+Cl−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the quaternary ammonium ion is relatively stable, the phenylethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the phenylethyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the phenylethyl group to form different products.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using potassium iodide can yield N,N,N-trimethyl-2-phenylethan-1-aminium iodide.
Oxidation and Reduction: The products vary based on the specific conditions and reagents used, often resulting in modified phenylethyl groups.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Research explores its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,N-Trimethyl-2-phenylethan-1-aminium chloride involves its interaction with cell membranes and proteins. The positively charged quaternary ammonium ion can bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Candicine: A naturally occurring quaternary ammonium compound with a phenethylamine skeleton.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: Another quaternary ammonium compound used in biological studies, particularly in phosphatidylcholine biosynthesis.
Uniqueness
N,N,N-Trimethyl-2-phenylethan-1-aminium chloride is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and its interactions with cell membranes make it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
75337-06-3 |
|---|---|
Molekularformel |
C11H18ClN |
Molekulargewicht |
199.72 g/mol |
IUPAC-Name |
trimethyl(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-12(2,3)10-9-11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KUSDSMLUXMFMCB-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[(Morpholin-4-yl)(phenyl)methylidene]hydrazinyl}quinoline](/img/structure/B14450943.png)

![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)





![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
